molecular formula C24H28N6O B11005492 (4-((4,6-Dimethylpyrimidin-2-yl)amino)phenyl)(4-(2-(pyridin-4-yl)ethyl)piperazin-1-yl)methanone

(4-((4,6-Dimethylpyrimidin-2-yl)amino)phenyl)(4-(2-(pyridin-4-yl)ethyl)piperazin-1-yl)methanone

Cat. No.: B11005492
M. Wt: 416.5 g/mol
InChI Key: WAVZZACODQHWRV-UHFFFAOYSA-N
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Description

The compound (4-((4,6-Dimethylpyrimidin-2-yl)amino)phenyl)(4-(2-(pyridin-4-yl)ethyl)piperazin-1-yl)methanone is a complex organic molecule featuring multiple functional groups, including pyrimidine, pyridine, and piperazine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-((4,6-Dimethylpyrimidin-2-yl)amino)phenyl)(4-(2-(pyridin-4-yl)ethyl)piperazin-1-yl)methanone typically involves multi-step organic reactions. A common synthetic route includes:

    Formation of the Pyrimidine Intermediate: The starting material, 4,6-dimethylpyrimidine, undergoes nitration followed by reduction to yield 4,6-dimethylpyrimidin-2-amine.

    Amination Reaction: The pyrimidine intermediate is then reacted with 4-aminobenzoyl chloride under basic conditions to form the intermediate (4-((4,6-dimethylpyrimidin-2-yl)amino)phenyl)methanone.

    Piperazine Coupling: The final step involves coupling the intermediate with 4-(2-(pyridin-4-yl)ethyl)piperazine in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of green chemistry principles to reduce waste.

Chemical Reactions Analysis

Types of Reactions

(4-((4,6-Dimethylpyrimidin-2-yl)amino)phenyl)(4-(2-(pyridin-4-yl)ethyl)piperazin-1-yl)methanone: can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, potentially leading to the formation of N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can reduce specific functional groups within the molecule.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.

    Substitution: Nucleophiles such as amines, thiols, or halides under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield N-oxides, while reduction could lead to amine derivatives.

Scientific Research Applications

(4-((4,6-Dimethylpyrimidin-2-yl)amino)phenyl)(4-(2-(pyridin-4-yl)ethyl)piperazin-1-yl)methanone: has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors involved in diseases such as cancer or neurological disorders.

    Biological Studies: The compound can be used as a probe to study biological pathways and interactions at the molecular level.

    Chemical Biology: It serves as a tool for understanding the structure-activity relationships of related compounds and their biological effects.

    Industrial Applications: Potential use in the development of new materials or as a catalyst in organic synthesis.

Mechanism of Action

The mechanism of action of (4-((4,6-Dimethylpyrimidin-2-yl)amino)phenyl)(4-(2-(pyridin-4-yl)ethyl)piperazin-1-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. This interaction can affect various cellular pathways, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of (4-((4,6-Dimethylpyrimidin-2-yl)amino)phenyl)(4-(2-(pyridin-4-yl)ethyl)piperazin-1-yl)methanone lies in its specific combination of functional groups, which confer unique binding properties and biological activity. Its structure allows for versatile interactions with various molecular targets, making it a valuable compound in medicinal chemistry and biological research.

Properties

Molecular Formula

C24H28N6O

Molecular Weight

416.5 g/mol

IUPAC Name

[4-[(4,6-dimethylpyrimidin-2-yl)amino]phenyl]-[4-(2-pyridin-4-ylethyl)piperazin-1-yl]methanone

InChI

InChI=1S/C24H28N6O/c1-18-17-19(2)27-24(26-18)28-22-5-3-21(4-6-22)23(31)30-15-13-29(14-16-30)12-9-20-7-10-25-11-8-20/h3-8,10-11,17H,9,12-16H2,1-2H3,(H,26,27,28)

InChI Key

WAVZZACODQHWRV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)NC2=CC=C(C=C2)C(=O)N3CCN(CC3)CCC4=CC=NC=C4)C

Origin of Product

United States

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